molecular formula C20H19ClN4O4S B2551742 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine CAS No. 1025770-01-7

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine

Cat. No.: B2551742
CAS No.: 1025770-01-7
M. Wt: 446.91
InChI Key: YDWFTGXEPHGMBE-UHFFFAOYSA-N
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Description

4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group and a piperidine ring modified with a 2-nitrobenzenesulfonyl moiety. This structure combines aromatic, sulfonamide, and piperidine functionalities, which are common in pharmacologically active compounds. The compound has been identified as a dopamine D4 receptor inhibitor with a Ki value of 61.0 nM, indicating significant affinity for this target .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-16-7-5-14(6-8-16)17-13-18(23-22-17)15-9-11-24(12-10-15)30(28,29)20-4-2-1-3-19(20)25(26)27/h1-8,13,15H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWFTGXEPHGMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Piperidine Derivatives

This method leverages the Knorr pyrazole synthesis mechanism, wherein a β-ketoamide or β-ketoester undergoes cyclization with substituted hydrazines. For 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine, the synthetic pathway involves:

Step 1 : Preparation of 4-(3-oxobutanoyl)piperidine via Claisen condensation of piperidine-4-carboxylic acid ethyl ester with acetyl chloride in the presence of sodium hydride.
Step 2 : Reaction with 4-chlorophenylhydrazine hydrochloride in ethanol under reflux (24–48 h) to form the pyrazole ring. Acidic workup (HCl) facilitates cyclization, yielding the intermediate as a pale-yellow solid.

Table 1 : Optimization of Pyrazole Cyclocondensation

Parameter Condition Yield (%)
Solvent Ethanol 72
Temperature Reflux (78°C) -
Hydrazine Equiv. 1.2 68
Catalyst None -

Key spectral data for the intermediate (4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine):

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.28 (s, 1H, pyrazole-H), 3.55–3.45 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.30–2.15 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).

Alternative Route: 1,3-Dipolar Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach. Here, 4-azidopiperidine reacts with 4-chlorophenylacetylene under CuSO₄/sodium ascorbate catalysis in THF/H₂O (1:1) at 50°C for 12 h. While this method provides regiocontrol, the azide precursor’s instability limits scalability.

Sulfonylation of the Piperidine Amine

Introducing the 2-nitrobenzenesulfonyl group necessitates careful handling of the electron-deficient sulfonyl chloride and the secondary amine’s nucleophilicity.

Reaction with 2-Nitrobenzenesulfonyl Chloride

Procedure :

  • Dissolve 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (2.5 equiv) as a base and cool to 0°C.
  • Slowly add 2-nitrobenzenesulfonyl chloride (1.2 equiv) dissolved in DCM.
  • Stir at room temperature for 6–8 h, monitor by TLC (hexane/ethyl acetate 3:1).
  • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Table 2 : Sulfonylation Condition Screening

Base Solvent Temp (°C) Time (h) Yield (%)
Triethylamine DCM 25 8 85
Pyridine THF 25 12 78
DMAP DMF 40 6 65

Challenges and Mitigation

  • Nitro Group Sensitivity : The 2-nitrobenzenesulfonyl chloride is prone to hydrolysis. Anhydrous conditions and controlled addition rates minimize degradation.
  • Amine Reactivity : Steric hindrance from the pyrazole moiety necessitates excess sulfonyl chloride (1.2–1.5 equiv) for complete conversion.

Integrated Synthetic Route and Characterization

The optimal pathway combines cyclocondensation (72% yield) followed by sulfonylation (85% yield), affording the final product in 61% overall yield.

Table 3 : Analytical Data for Final Compound

Technique Data
HRMS (ESI) m/z 487.0832 [M+H]⁺ (calc. 487.0835 for C₂₀H₁₈ClN₄O₄S)
¹H NMR δ 8.15 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 7.85–7.75 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.30 (s, 1H, pyrazole-H), 4.10–3.90 (m, 2H, piperidine-H), 3.30–3.15 (m, 2H, piperidine-H), 2.40–2.20 (m, 1H, piperidine-H), 2.00–1.80 (m, 4H, piperidine-H)
IR (KBr) 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂)

Industrial-Scale Considerations

For bulk production, continuous flow systems enhance safety and efficiency during sulfonylation. Microreactors enable rapid mixing and heat dissipation, reducing side reactions. Chromatographic purification is replaced by crystallization from ethanol/water (3:1), yielding 78% recovery.

Chemical Reactions Analysis

4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole oxides, while reduction of the nitro group can yield amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. In medicine, it is investigated for its potential use in the treatment of diseases such as cancer and infectious diseases. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzenesulfonyl group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents Biological Activity Key Findings
4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine 2-nitrobenzenesulfonyl Dopamine D4 inhibition Ki = 61.0 nM; high selectivity for D4 receptor
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one 4-fluorophenyl, carbonyl Antimicrobial Crystal structure shows dihedral angles of 36.73° (chlorophenyl), 18.73° (piperidone), and 60.88° (fluorophenyl) . Enhanced activity attributed to halogen electronegativity.
1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c) Benzyloxy, urea Anti-inflammatory Inhibits TNF-α production (in vivo) and p38αMAPK (in vitro); reduced ulcerogenicity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Methyl, benzenesulfonamide Antimicrobial Structural simplicity with sulfonamide group; moderate activity against bacterial strains
4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-ethyl-piperazine-1-carboxamide Piperazine-carboxamide Antimicrobial Combines pyrazole with piperazine; activity linked to planar pyrazole and hydrogen bonding

Key Structural and Pharmacological Insights

Substituent Effects on Activity :

  • Halogenation : Chlorophenyl and fluorophenyl groups enhance lipophilicity and membrane permeability. Fluorine’s electronegativity improves binding specificity (e.g., antimicrobial activity in ).
  • Sulfonamide vs. Urea : Sulfonamides (e.g., 2-nitrobenzenesulfonyl) exhibit stronger electron-withdrawing effects, favoring receptor interactions, while urea derivatives (e.g., compound 3c) reduce ulcerogenic side effects in anti-inflammatory agents .
  • Nitro Group : The 2-nitrobenzenesulfonyl group in the target compound likely stabilizes the molecule via resonance and hydrogen bonding, contributing to its high D4 receptor affinity .

Conformational Stability: Crystal structures (e.g., ) reveal that nonplanar dihedral angles between pyrazole and aromatic rings influence molecular packing and intermolecular interactions (e.g., C–H···O/F hydrogen bonds). These features correlate with improved pharmacokinetic profiles.

Therapeutic Diversification :

  • Despite structural similarities, analogues target diverse pathways:

  • Anti-inflammatory : Urea derivatives inhibit TNF-α and p38αMAPK .
  • Antimicrobial : Fluorinated pyrazoles disrupt microbial membranes .
  • CNS Targets : Nitro-sulfonamide derivatives (e.g., the target compound) show promise in neuropsychiatric disorders via D4 receptor modulation .

Data Tables

Table 1: Pharmacological Data for Selected Analogues

Compound Target/Activity Key Metric Reference
Target Compound Dopamine D4 receptor Ki = 61.0 nM
Compound 3c TNF-α inhibition 72% reduction (in vivo)
compound Antimicrobial (E. coli) MIC = 12.5 µg/mL

Table 2: Structural Comparison

Feature Target Compound Compound Compound 3c
Pyrazole substituents 4-Chlorophenyl 4-Chlorophenyl, 4-fluorophenyl 4-Chlorophenyl, benzyloxy
Piperidine modification 2-Nitrobenzenesulfonyl Carbonyl (piperidone) Urea linkage
Key interaction C–H···O (sulfonyl) C–H···F (fluorophenyl) Hydrogen bonding (urea)

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